

Unraveling the Intricate Architecture of Calyciphylline A: A Comparative Look at Structural Validation

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Compound of Interest

Compound Name: **Calyciphylline A**

Cat. No.: **B12440342**

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The complex, polycyclic structure of **Calyciphylline A**, a *Daphniphyllum* alkaloid, was first unveiled through meticulous spectroscopic analysis. While direct X-ray crystallographic data for **Calyciphylline A** remains elusive, the structural validation of closely related analogues, such as Calyciphylline N, by single-crystal X-ray diffraction provides a powerful comparative framework. This guide delves into the spectroscopic elucidation of **Calyciphylline A** and contrasts it with the definitive structural determination of Calyciphylline N via X-ray crystallography, offering researchers and drug development professionals a clear perspective on these validation methodologies.

Spectroscopic Elucidation of Calyciphylline A versus X-ray Crystallography of Calyciphylline N

The initial structural hypothesis of **Calyciphylline A** was pieced together using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In contrast, the absolute stereochemistry and precise atomic arrangement of Calyciphylline N were unequivocally confirmed through X-ray crystallography.

Parameter	Calyciphylline A (Spectroscopic Data)	Calyciphylline N (X-ray Crystallographic Data)
Method of Analysis	¹ H NMR, ¹³ C NMR, 2D NMR (COSY, HMQC, HMBC), Mass Spectrometry	Single-Crystal X-ray Diffraction
Key Findings	Connectivity of atoms, presence of functional groups, and relative stereochemistry inferred from coupling constants and NOE effects.	Precise 3D coordinates of all atoms, bond lengths, bond angles, and absolute stereochemistry.
Molecular Formula	C ₂₉ H ₃₇ NO ₅	C ₂₉ H ₃₇ NO ₅
Crystal System	Not Applicable	Orthorhombic
Space Group	Not Applicable	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	Not Applicable	a = 10.34 Å, b = 15.78 Å, c = 16.23 Å

Table 1. Comparison of Structural Data for **Calyciphylline A** and Calyciphylline N.

Experimental Protocols

Spectroscopic Analysis of **Calyciphylline A**:

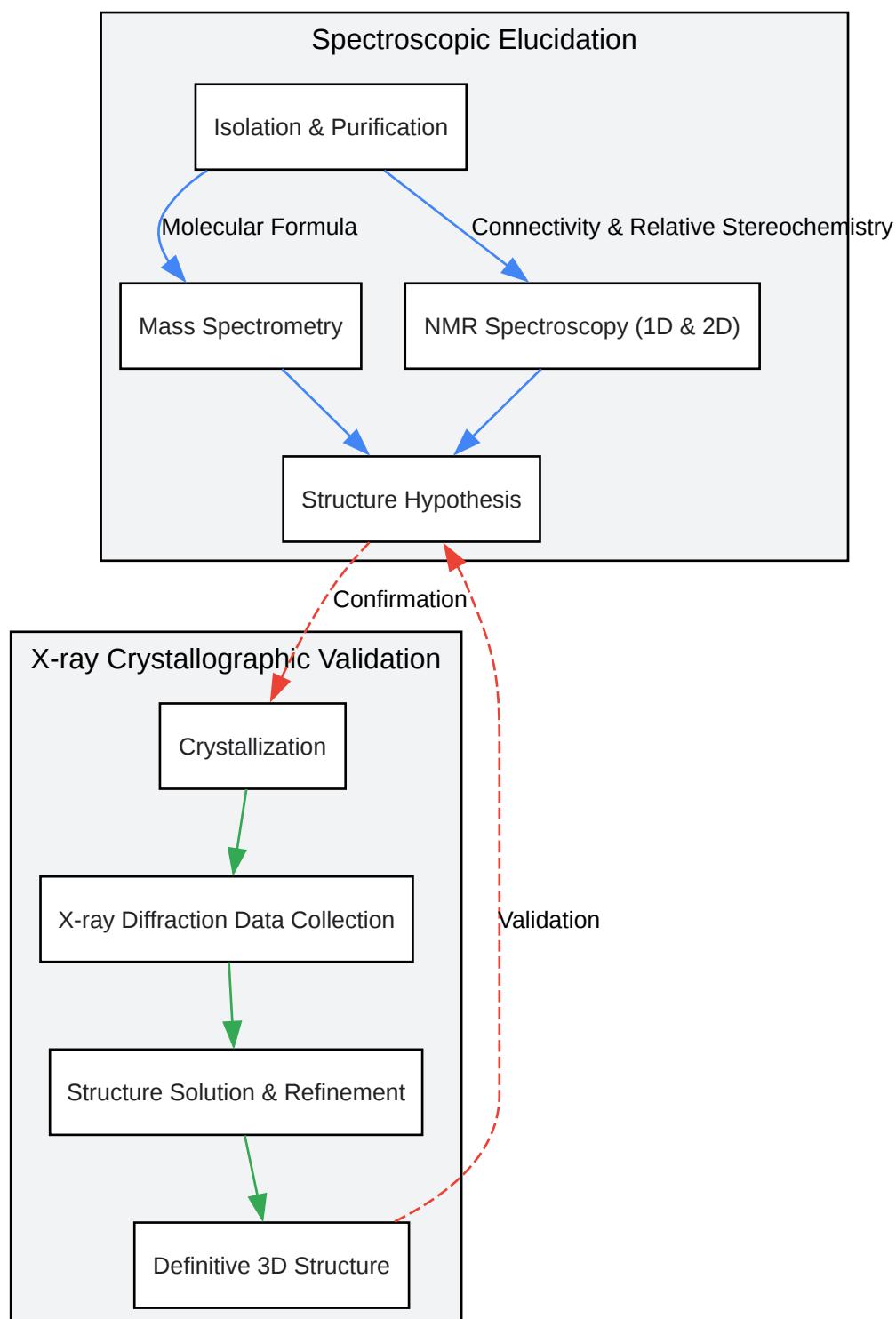
The structure of **Calyciphylline A** was elucidated based on extensive spectroscopic analysis. High-resolution mass spectrometry (HRMS) established the molecular formula. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC, were employed to determine the planar structure and the connectivity of the proton and carbon atoms within the complex polycyclic framework. The relative stereochemistry was deduced from the analysis of coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

X-ray Crystallography of Calyciphylline N:

The definitive three-dimensional structure of Calyciphylline N was determined by single-crystal X-ray diffraction analysis. A suitable single crystal of Calyciphylline N was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature, typically low temperature to minimize thermal vibrations. The collected diffraction intensities were then used to solve the crystal structure, usually by direct methods, and the structural model was refined to fit the experimental data. This process yielded the precise coordinates of each atom in the molecule, confirming its absolute stereochemistry and providing accurate measurements of bond lengths and angles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow for Structural Validation

The following diagram illustrates the typical workflow for validating a chemical structure using spectroscopic methods and X-ray crystallography.

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Caption: Workflow for Chemical Structure Validation.

In conclusion, while the structure of **Calyciphylline A** was skillfully deduced through spectroscopic methods, the X-ray crystallographic analysis of its close relative, Calyciphylline N, provides an unambiguous and highly detailed three-dimensional picture. This comparison highlights the complementary nature of these two powerful analytical techniques in the challenging field of natural product chemistry.

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